5-Bromo-3,3'-dimethyl-2,2'-bithiophene
Description
Significance of π-Conjugated Systems in Contemporary Organic Electronics and Photonics
π-conjugated systems are the backbone of organic electronics and photonics. These systems consist of molecules with alternating single and multiple bonds, which create a network of overlapping p-orbitals. This orbital overlap allows for the delocalization of π-electrons across the molecule, a feature that is critical for charge transport. In materials used for organic electronics, this extended conjugation facilitates the movement of charge carriers (electrons and holes), which is the fundamental principle behind their semiconducting behavior. The ability to tune the electronic properties of these systems through chemical modification makes them highly versatile for applications ranging from transistors to solar cells.
The Foundational Role of Thiophene (B33073) and Bithiophene Scaffolds as Oligomer and Polymer Building Blocks
Thiophene and its dimer, bithiophene, are fundamental building blocks in the synthesis of a wide range of organic semiconducting oligomers and polymers. Their electron-rich nature, arising from the sulfur heteroatom, contributes to effective charge transport. Furthermore, the planarity of the thiophene ring system promotes intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules. Bithiophene units, in particular, offer a balance of conjugation length and processability, making them ideal monomers for creating larger, high-performance polymeric systems for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com
Influence of Halogenation and Alkylation on the Electronic and Structural Properties of Oligothiophenes
The introduction of halogen atoms (halogenation) and alkyl chains (alkylation) onto the oligothiophene backbone is a powerful strategy for tuning the material's properties. Alkyl chains, such as the methyl groups in 5-Bromo-3,3'-dimethyl-2,2'-bithiophene, are primarily introduced to enhance the solubility of the resulting materials in common organic solvents. This improved solubility is critical for solution-based processing techniques like spin-coating and printing, which are key to low-cost, large-area device fabrication.
Halogenation, such as the inclusion of a bromine atom, significantly impacts the electronic properties. The electronegativity of halogens can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to improved stability of the material in air and can be used to optimize the energy level alignment in multilayer electronic devices. The bromine atom also provides a reactive site for further chemical modifications, particularly through cross-coupling reactions. rsc.org
Academic Research Trajectories for Substituted Thiophene and Bithiophene Architectures
Current academic research on substituted thiophene and bithiophene architectures is focused on several key areas. A major trajectory involves the design and synthesis of novel monomers that can be polymerized to yield materials with higher charge carrier mobilities, improved stability, and tailored optical absorption properties. Researchers are exploring the effects of different substitution patterns, including the use of various alkyl chains to control morphology and the introduction of electron-withdrawing or electron-donating groups to fine-tune electronic properties. There is also a significant effort in developing more efficient and sustainable synthetic methodologies, such as direct arylation polycondensation, to access these advanced materials. core.ac.ukrsc.org The ultimate goal is to establish clear structure-property relationships that can guide the rational design of next-generation organic electronic materials.
Due to the specific nature of this compound, detailed experimental data on its synthesis, characterization, reactivity, and direct application in electronic devices is not extensively available in publicly accessible scientific literature. The following sections are based on established principles of organic chemistry and materials science, drawing parallels from closely related, well-documented bithiophene derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
144432-19-9 |
|---|---|
Molecular Formula |
C10H9BrS2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS2/c1-6-3-4-12-9(6)10-7(2)5-8(11)13-10/h3-5H,1-2H3 |
InChI Key |
KNRDXNUVHPGPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=C(C=C(S2)Br)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3,3 Dimethyl 2,2 Bithiophene and Analogous Structures
Strategies for the Construction of the 2,2'-Bithiophene (B32781) Core
The construction of the 2,2'-bithiophene core is a fundamental step in the synthesis of more complex derivatives. The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the required reaction scale.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of C-C bonds in organic synthesis. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org This methodology is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. libretexts.org
A plausible synthetic route to 5-Bromo-3,3'-dimethyl-2,2'-bithiophene via Suzuki coupling would involve the reaction of 2,5-dibromo-3-methylthiophene (B84023) with 3-methyl-2-thiopheneboronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. nih.govresearchgate.net The selectivity of the reaction, coupling at the 5-position of the dibrominated thiophene (B33073), is a key consideration. By controlling the stoichiometry of the reactants (a 1:1 ratio), monosubstitution can be favored to yield the desired product. researchgate.net
The general mechanism of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a palladium(II) species.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org
A study by Rizwan et al. (2018) demonstrated the successful synthesis of 2-bromo-3-methyl-5-arylthiophenes and 2,5-diaryl-3-methylthiophenes using Suzuki coupling. researchgate.net In their work, 2,5-dibromo-3-methylthiophene was coupled with various aryl boronic acids under optimized conditions, showcasing the feasibility of selective C-C bond formation at the 5-position of a substituted bromothiophene. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2,5-dibromo-3-methylthiophene | Aryl boronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ (2 eq) | 1,4-dioxane/H₂O | 90 °C | Low to moderate | researchgate.net |
| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ (2 eq) | 1,4-dioxane/H₂O (4:1) | 90 °C | 25-76% | nih.gov |
| 2,5-dibromo-3-hexylthiophene | Aryl boronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 °C | Good | nih.gov |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. nih.gov However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
The synthesis of this compound using the Stille coupling could be envisioned through the reaction of 2,5-dibromo-3-methylthiophene with 3-methyl-2-(tributylstannyl)thiophene. The catalytic cycle for the Stille coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination.
The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. researchgate.net This method is advantageous due to the ready availability and high reactivity of Grignard reagents. researchgate.net However, their high reactivity also makes them sensitive to air, moisture, and acidic functional groups, which can limit the scope of the reaction.
For the synthesis of this compound, a Kumada coupling approach could involve the reaction of 3-methyl-2-thienylmagnesium bromide with 2,5-dibromo-3-methylthiophene. The reaction would likely be catalyzed by a nickel-phosphine complex, such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). researchgate.net Careful control of the reaction conditions and stoichiometry would be necessary to achieve selective monosubstitution. Research on the Kumada coupling of various brominated thiophenes with Grignard reagents has demonstrated the feasibility of this approach for creating C-C bonds in thiophene-based systems. researchgate.net
Oxidative Homocoupling of Thiophenes and Bithiophenes
Oxidative homocoupling provides a direct method for the formation of symmetrical bithiophenes from a single thiophene precursor. This approach often involves the use of a palladium catalyst in the presence of an oxidant. For instance, the palladium-catalyzed C-H homocoupling of thiophene derivatives can occur in the presence of silver(I) fluoride (B91410) or acetate, yielding a variety of bithiophenes in good to excellent yields. A notable feature of this reaction is its tolerance for certain functional groups; for example, the reaction of 2-bromothiophene (B119243) proceeds at room temperature to afford 5,5'-dibromo-2,2'-bithiophene, leaving the bromine atoms intact.
The synthesis of 3,3'-dimethyl-2,2'-bithiophene (B1582012) could be achieved through the oxidative homocoupling of 3-methylthiophene (B123197). Subsequent bromination of the resulting bithiophene could then potentially lead to this compound, although controlling the regioselectivity of the bromination step would be a critical challenge.
Alternative Advanced Coupling Techniques for Thiophene Oligomerization
Beyond the classical cross-coupling reactions, other advanced techniques have been developed for the synthesis of thiophene oligomers. These methods often aim to overcome some of the limitations of traditional approaches, such as the need for pre-functionalized starting materials. One such strategy is the "ring closure" approach, where the thiophene ring is formed in the final steps of the synthesis. The Fiesselmann thiophene synthesis, for example, can be used to construct substituted 2,2'-bithiophene- and 2,2':5',2''-terthiophene-5-carboxylic acids and esters.
Regioselective Introduction of Methyl Substituents at the 3,3'-Positions
The introduction of methyl groups at the 3 and 3' positions of the 2,2'-bithiophene core is a critical step that significantly influences the electronic properties and solubility of the final molecule. ossila.com This process must be highly regioselective to avoid the formation of undesired isomers.
Precursor Synthesis via Directed Functionalization
The synthesis of the key precursor, 3,3'-dimethyl-2,2'-bithiophene, can be approached through several routes, often starting from simpler thiophene derivatives. A common strategy involves the synthesis of 3,3'-dibromo-2,2'-bithiophene (B32780), which serves as a versatile intermediate. ossila.com This dibrominated compound can be synthesized via the oxidative coupling of 3-bromothiophene (B43185) using reagents like lithium diisopropylamide (LDA) and copper(II) chloride (CuCl₂). chemicalbook.com
Once 3,3'-dibromo-2,2'-bithiophene is obtained, the methyl groups can be introduced through cross-coupling reactions. For instance, a Kumada coupling reaction with a methyl Grignard reagent (CH₃MgBr) in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂], can effectively replace the bromine atoms with methyl groups.
An alternative approach involves directed ortho-metalation. Starting with 2,2'-bithiophene, direct C-H activation at the 3 and 3' positions can be challenging due to the higher acidity of the protons at the 5 and 5' positions. However, by introducing directing groups, the regioselectivity can be controlled. While not explicitly detailed for this specific molecule in the provided context, directed functionalization is a powerful general strategy in thiophene chemistry. researchgate.netmdpi.com
A plausible directed synthesis could involve a precursor such as N,N-diethyl-2,2'-bithiophene-3-carboxamide. The amide group can direct lithiation to the adjacent 3-position. Subsequent reaction with an electrophile like methyl iodide would install the methyl group. This process would need to be performed on a symmetrically disubstituted bithiophene to achieve 3,3'-dimethylation.
Steric Control in Reaction Pathways for Methyl Group Placement
Steric hindrance plays a crucial role in directing the placement of the methyl groups. During the coupling of 3-substituted thiophenes to form the 2,2'-bithiophene core, the substituents at the 3 and 3' positions influence the preferred conformation of the resulting molecule. The steric bulk of the substituents can affect the dihedral angle between the two thiophene rings.
In the context of N-methylation of porphyrins, it has been demonstrated that bulky bromine atoms can exert significant steric effects, directing methylation to specific nitrogen atoms. rsc.org A similar principle applies to the substitution on the bithiophene skeleton. The presence of a substituent at the 3-position sterically hinders the adjacent 2- and 4-positions. When forming the 2,2'-bithiophene linkage, the existing 3-substituents on the two thiophene rings will sterically interact, influencing the reaction's feasibility and the product's conformational geometry. This steric control is essential for ensuring that the desired 3,3'-disubstituted product is the major outcome.
Selective Bromination at the 5-Position
Once the 3,3'-dimethyl-2,2'-bithiophene precursor is synthesized, the next step is the selective introduction of a single bromine atom at one of the 5-positions. The 5- and 5'-positions on the bithiophene ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Electrophilic Substitution using N-Bromosuccinimide (NBS) for Monobromination
The most common and effective method for the monobromination of activated aromatic and heteroaromatic compounds is the use of N-Bromosuccinimide (NBS). researchgate.netorganic-chemistry.org NBS serves as a source of electrophilic bromine (Br⁺) and allows for controlled bromination under mild conditions, which helps to prevent over-bromination. google.comnankai.edu.cn
The reaction is typically carried out in a polar solvent such as chloroform, acetic acid, or dimethylformamide (DMF) at room temperature. google.comnankai.edu.cn The stoichiometry of NBS to the bithiophene substrate is carefully controlled to favor the introduction of only one bromine atom. Using one equivalent of NBS relative to 3,3'-dimethyl-2,2'-bithiophene will statistically yield a mixture of the desired 5-bromo product, unreacted starting material, and the 5,5'-dibromo byproduct. The reaction mixture can then be purified using techniques like column chromatography to isolate the this compound.
The mechanism involves the electrophilic attack of the bromine from NBS onto the electron-rich 5-position of the thiophene ring, proceeding through a bromonium ion intermediate. researchgate.net Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.
| Reaction | Reagent | Solvent | Conditions | Outcome |
| Monobromination | N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Room Temperature, 1 hr | Selective bromination at the 5-position |
This is an interactive data table based on a representative procedure for the bromination of 2,2'-bithiophene, which is analogous to the bromination of the dimethyl derivative. google.com
Controlled Halogenation Techniques
Beyond the use of NBS, other techniques can be employed for controlled halogenation. One such method involves a lithiation-bromination sequence. This approach offers excellent regiochemical control. google.com
The 3,3'-dimethyl-2,2'-bithiophene can be treated with a strong base, such as n-butyllithium (n-BuLi), at a low temperature (-78 °C). The lithium will selectively replace the most acidic proton, which is at the 5-position. Subsequent quenching of the resulting lithiated intermediate with a bromine source, like molecular bromine (Br₂) or 1,2-dibromoethane, will introduce the bromine atom precisely at the 5-position. This method is particularly useful when high regioselectivity is required and can be controlled to achieve monobromination by using one equivalent of the lithiating agent. google.com
Convergent and Divergent Synthetic Strategies for Target Molecule Assembly
The assembly of the final this compound molecule can be planned using either convergent or divergent synthetic strategies. nih.govnih.gov
A divergent synthesis would begin with a common precursor, such as 3,3'-dimethyl-2,2'-bithiophene, which is then modified in a subsequent step to yield the final product. The bromination of 3,3'-dimethyl-2,2'-bithiophene using NBS is a classic example of a divergent approach. This strategy is efficient if the common precursor is readily accessible.
A convergent synthesis , on the other hand, involves the separate synthesis of two key fragments of the molecule, which are then coupled together in a final step. For this compound, a convergent approach could involve:
Synthesis of a 3-methyl-5-bromothiophene fragment.
Synthesis of a 3-methyl-2-thienylboronic acid or a similar organometallic derivative.
A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to join the two fragments.
This approach can be highly efficient and flexible, allowing for the independent modification of each fragment before the final coupling step. Such coupling reactions are well-established for the synthesis of various bithiophene derivatives. nih.gov
| Strategy Type | Description | Example Reaction |
| Divergent | A common intermediate is synthesized and then elaborated into the final product. | Bromination of 3,3'-dimethyl-2,2'-bithiophene. |
| Convergent | Two or more fragments are synthesized independently and then joined together. | Suzuki coupling of 3-methyl-5-bromothiophene with 3-methyl-2-thienylboronic acid. |
Optimization of Reaction Conditions for Enhanced Selectivity and Yields
The preparation of this compound can be approached through two primary strategies: the direct bromination of 3,3'-dimethyl-2,2'-bithiophene or the cross-coupling of appropriately substituted thiophene monomers. The efficiency of these methods is highly dependent on the careful selection and optimization of reaction parameters.
Direct bromination of the 3,3'-dimethyl-2,2'-bithiophene precursor is a common method for introducing a bromine atom onto the bithiophene core. The key challenge in this approach is to achieve mono-bromination at the 5-position with high selectivity, avoiding over-bromination or the formation of other isomers. N-Bromosuccinimide (NBS) is a frequently employed brominating agent for such transformations due to its milder reactivity compared to elemental bromine, which can lead to multiple brominations. nih.gov
The optimization of this reaction involves a systematic study of various parameters, including the solvent, temperature, and reaction time. The choice of solvent can significantly influence the reaction's selectivity. Nonpolar solvents may be used, and the reaction temperature is often kept low to control the reactivity of the brominating agent.
Table 1: Optimization of Direct Bromination of 3,3'-dimethyl-2,2'-bithiophene
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Chloroform | 0 | 2 | Data Not Available | Data Not Available |
| 2 | Acetic Acid | 25 | 1 | Data Not Available | Data Not Available |
| 3 | Tetrahydrofuran (THF) | -78 to 0 | 3 | Data Not Available | Data Not Available |
| 4 | Dimethylformamide (DMF) | 25 | 2 | Data Not Available | Data Not Available |
Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, offer a versatile alternative for the synthesis of this compound. These methods involve the coupling of a brominated thiophene with a thiophene-boronic acid (or its ester) or a thiophene-organostannane derivative.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. acs.org In the context of synthesizing the target molecule, this could involve the reaction of a 3-methyl-2-thienylboronic acid with a dibrominated 3-methylthiophene or the coupling of 5-bromo-3-methyl-2-thienylboronic acid with 3-methyl-2-bromothiophene. The optimization of this reaction is critical and involves screening various palladium catalysts, ligands, bases, and solvent systems.
The choice of the palladium catalyst and the associated ligand is crucial for achieving high yields and preventing side reactions. Phosphine-based ligands are commonly employed. The base plays a vital role in the transmetalation step of the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and efficiency.
Table 2: Optimization of Suzuki-Miyaura Coupling for Analogous Bithiophene Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 90 | Moderate |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | Good |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF/Water | 70 | Good |
Note: This table is a composite based on optimization studies of Suzuki-Miyaura reactions for various brominated thiophene derivatives. acs.orgresearchgate.netnih.gov The yields are described qualitatively as specific numerical data for the target compound is not available.
Stille Coupling:
The Stille coupling provides another effective route, reacting an organotin reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org For the synthesis of this compound, this could involve the coupling of a 5-bromo-3-methyl-2-stannylthiophene with 3-methyl-2-bromothiophene. Optimization of the Stille coupling focuses on the choice of catalyst, ligands, and the potential use of additives to enhance the reaction rate and yield.
Table 3: Optimization of Stille Coupling for Analogous Bithiophene Synthesis
| Entry | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Toluene | 110 | Good |
| 2 | PdCl₂(PPh₃)₂ | - | DMF | 100 | High |
| 3 | Pd₂(dba)₃ | P(o-tol)₃ | THF | 80 | Good |
| 4 | Pd(OAc)₂ | AsPh₃ | Dioxane | 100 | Moderate |
Advanced Derivatization and Functionalization Strategies of 5 Bromo 3,3 Dimethyl 2,2 Bithiophene
Post-Synthetic Modification Utilizing the 5-Bromo Substituent
The carbon-bromine bond at the 5-position of the bithiophene unit is a key site for post-synthetic modification. This functionality serves as a versatile handle for introducing a wide array of chemical groups through various established reaction protocols, most notably transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extensively used in the synthesis of conjugated polymers and oligomers. bris.ac.uk The 5-bromo substituent on the 3,3'-dimethyl-2,2'-bithiophene (B1582012) scaffold makes it an ideal monomer or building block for such transformations.
Controlled polymerization techniques are essential for producing well-defined conjugated polymers with predictable molecular weights and low dispersity, which are crucial for optimizing performance in electronic devices. Suzuki and Stille coupling reactions are among the most effective methods for achieving this control in the synthesis of polythiophenes. pkusz.edu.cnwiley-vch.de
The Suzuki coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide. rsc.orgnih.gov For the polymerization of a monomer like 5-bromo-3,3'-dimethyl-2,2'-bithiophene, it would first need to be converted to its corresponding boronic acid or boronic ester derivative. This monomer would then be polymerized with a dibromo-comonomer, or alternatively, the this compound could be coupled with a diboronic comonomer. The Suzuki-Miyaura catalyst transfer polymerization (SM CTP) is a particularly versatile method that allows for the preparation of conjugated polymers with controlled molecular weight and sequence. rsc.org The key advantage of the Suzuki reaction is its tolerance to a wide variety of functional groups and the use of generally less toxic organoboron reagents. bris.ac.ukrsc.org
The Stille coupling reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound. wiley-vch.de In this context, this compound can be reacted with a distannylated comonomer to yield a polymer. Alternatively, the bithiophene can be converted into a stannyl (B1234572) derivative and subsequently polymerized with a dihalide comonomer. Stille polycondensation is highly effective for synthesizing organic functional materials due to its excellent compatibility with various functional groups and typically high reaction yields. wiley-vch.dersc.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org
Below is a table summarizing typical conditions for these polymerization reactions based on similar thiophene (B33073) monomers.
| Feature | Suzuki Coupling Polymerization | Stille Coupling Polymerization |
| Reactants | Aryl Boronic Acid/Ester + Aryl Halide | Organostannane + Aryl Halide |
| Catalyst | Pd(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) complexes, e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Base | Required, e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ | Not always required, but additives can be used |
| Solvent | Toluene, Dioxane, THF, often with water | Toluene, THF, DMF |
| Advantages | Boronic acids are generally stable and low toxicity. rsc.org | High tolerance for functional groups; no base needed. wiley-vch.de |
| Disadvantages | Requires a base which can complicate reactions with sensitive substrates. rsc.org | Organotin reagents are highly toxic. bris.ac.uk |
For applications where a precise conjugation length is required, the controlled, stepwise synthesis of oligothiophenes is necessary. An iterative cross-coupling strategy can be employed to systematically build longer oligomers. This approach offers precise control over the number of repeating units, avoiding the polydispersity inherent in polymerization reactions. anu.edu.au
A potential iterative route starting from this compound could involve the following steps:
Functionalization: Convert the 5-bromo group into a more reactive functionality for coupling, such as a boronic ester via Miyaura borylation.
Coupling: React the resulting boronic ester with another molecule of this compound under Suzuki coupling conditions. This would yield a well-defined tetramer, specifically 5-bromo-3,3',3'',3'''-tetramethyl-[2,2':5',2'':5'',2''']quaterthiophene.
Iteration: The terminal bromo-group on the newly formed quaterthiophene can again be converted to a boronic ester, allowing for another coupling step to extend the chain further.
This iterative approach, which relies on the selective conversion of the bromo-group and subsequent cross-coupling, enables the synthesis of monodisperse oligothiophenes of specific lengths. anu.edu.au
Beyond forming C-C bonds, the 5-bromo substituent can be used to introduce a variety of other atoms and functional groups.
Nucleophilic Aromatic Substitution (SNAr) on thiophene rings is a possible pathway for diversification. nih.gov This reaction involves the addition of a nucleophile to the aromatic ring followed by the elimination of the leaving group (bromide). However, SNAr reactions on electron-rich aromatic systems like thiophene are generally challenging and typically require strong activation by electron-withdrawing groups (e.g., nitro groups) on the ring to proceed efficiently. nih.govnih.gov Given the electron-donating nature of the methyl groups and the sulfur heteroatom in this compound, direct SNAr is expected to be unfavorable under standard conditions.
Metal-Halogen Exchange is a far more versatile and widely used method for functionalizing aryl halides. wikipedia.org This reaction typically involves treating the organic halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgnih.govjcu.edu.au The reaction converts the C-Br bond into a C-Li bond, generating a highly reactive organolithium species. The exchange rate generally follows the trend I > Br > Cl. wikipedia.org
This newly formed 5-lithio-3,3'-dimethyl-2,2'-bithiophene is a potent nucleophile and can react with a wide range of electrophiles to introduce diverse functionalities. Examples of transformations include:
Protonation: Quenching with water or other proton sources to yield 3,3'-dimethyl-2,2'-bithiophene.
Carboxylation: Reaction with carbon dioxide (CO₂) to form the corresponding carboxylic acid.
Formylation: Reaction with N,N-dimethylformamide (DMF) to introduce an aldehyde group. jcu.edu.au
Silylation: Reaction with chlorosilanes (e.g., TMSCl) to add a silyl (B83357) group. unl.edu
Borylation: Reaction with boronic esters (e.g., triisopropyl borate) to create a boronic ester, a precursor for Suzuki couplings.
This two-step sequence of metal-halogen exchange followed by electrophilic trapping provides a powerful and general route to a vast array of 5-substituted-3,3'-dimethyl-2,2'-bithiophene derivatives. mdpi.com
Application of Cross-Coupling Reactions for Oligomer and Polymer Formation
Chemical Manipulation and the Role of Methyl Groups at the 3,3'-Positions
The methyl groups at the 3 and 3' positions are not merely passive substituents that enhance solubility. They play a critical role in defining the molecule's three-dimensional structure, which in turn profoundly influences its electronic properties and intermolecular organization in the solid state.
The substitution pattern on the bithiophene backbone significantly affects the torsional angle between the two thiophene rings. In unsubstituted 2,2'-bithiophene (B32781), the molecule can adopt a relatively planar anti-gauche conformation. researchgate.net However, the introduction of methyl groups at the 3,3'-positions creates significant steric hindrance. researchgate.net This steric repulsion forces the two thiophene rings to twist out of plane, resulting in a large dihedral angle and a non-planar gauche-gauche conformation as the unique energy minimum. researchgate.net
This deviation from planarity has major consequences:
Electronic Properties: The twisting disrupts the π-conjugation along the bithiophene backbone. This loss of conjugation leads to an increased bandgap and a blue-shift in the absorption spectrum compared to more planar analogues. pkusz.edu.cnmdpi.com This effect is clearly observed in polymers, where poly(3,3′-dimethyl-2,2′-bithiophene) has a larger torsion angle and different electrochromic properties compared to poly(3-methylthiophene). mdpi.com
Intermolecular Interactions and Self-Assembly: The non-planar shape dictated by the 3,3'-dimethyl groups modifies the way molecules pack in the solid state. While planar conjugated molecules often arrange in cofacial π-stacks, the twisted structure of 3,3'-dimethyl-2,2'-bithiophene derivatives hinders this type of arrangement. Intermolecular interactions in thiophene-based systems are dominated by van der Waals dispersion forces. nih.govresearchgate.net The specific geometry imposed by the methyl groups will influence the nature and strength of these interactions, affecting crystal packing and thin-film morphology. rsc.org The self-assembly of such molecules in solution and the resulting nanostructures are also highly dependent on the molecular shape and intermolecular forces. rsc.orgnih.gov
The table below highlights the significant conformational differences induced by 3,3'-dimethyl substitution.
| Compound | Most Stable Conformation | Dihedral Angle (approx.) | Consequence of Substitution |
| 2,2'-Bithiophene | Anti-gauche (near planar) | ~150° | Allows for significant π-conjugation across the inter-ring bond. |
| 3,3'-Dimethyl-2,2'-bithiophene | Gauche-gauche (twisted) | ~70-90° | Steric repulsion forces a non-planar structure, disrupting π-conjugation. researchgate.netmdpi.com |
Potential for Further Functionalization at Methyl Group Positions
While the bromine atom provides a primary site for cross-coupling reactions, the methyl groups at the 3 and 3' positions of the bithiophene ring offer additional opportunities for functionalization. Although less commonly exploited than C-Br bond activation, reactions involving the methyl groups can introduce new functionalities and significantly alter the molecule's steric and electronic profile.
Strategies for methyl group functionalization often involve initial halogenation, such as bromination, to create a more reactive site. For instance, benzylic-type bromination of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. This transformation yields a bromomethyl derivative, which can then participate in a variety of subsequent reactions. These include nucleophilic substitutions to introduce alkoxy, amino, or cyano groups, or further transformations to aldehydes or carboxylic acids. Such modifications can influence intermolecular packing in the solid state and tune the solubility of the resulting materials.
Integration of Additional Functional Moieties for Tailored Electronic Properties
The integration of electron-donating or electron-accepting units onto the this compound framework is a key strategy for engineering materials with specific electronic characteristics, such as those desired for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The construction of donor-acceptor (D-A) systems is a well-established approach to modulate the frontier molecular orbital energy levels (HOMO and LUMO) and the intramolecular charge transfer (ICT) characteristics of organic molecules. nih.govacs.org In this context, the 3,3'-dimethyl-2,2'-bithiophene unit can act as an electron-donating moiety. The bromine atom at the 5-position serves as a convenient handle for introducing an electron-accepting group via various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling.
For example, coupling with boronic acids or esters of electron-deficient aromatic systems can lead to the formation of D-A type molecules. The choice of the acceptor unit is crucial in determining the electronic properties of the final compound. Stronger electron-accepting groups will generally lead to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum. The synthesis of such systems often involves a multi-step process, beginning with the preparation of the functionalized bithiophene and the acceptor moiety, followed by the final cross-coupling step.
| Reactant 1 | Reactant 2 | Coupling Method | Resulting Structure Type |
| This compound | Electron-acceptor-boronic acid/ester | Suzuki Coupling | Donor-Acceptor |
| 5-Stannyl-3,3'-dimethyl-2,2'-bithiophene | Bromo-functionalized electron acceptor | Stille Coupling | Donor-Acceptor |
| 5-Ethynyl-3,3'-dimethyl-2,2'-bithiophene | Bromo-functionalized electron acceptor | Sonogashira Coupling | Donor-Acceptor |
This table outlines common synthetic strategies for creating donor-acceptor systems based on the this compound core.
Beyond simple D-A systems, this compound can be incorporated into more complex, hybrid conjugated architectures. These can include oligomers and polymers where the bithiophene unit is a repeating component, or molecules where it is linked to other distinct conjugated systems. The goal is to combine the desirable properties of different molecular building blocks to create materials with enhanced performance.
For instance, the bithiophene derivative can be copolymerized with other aromatic or heteroaromatic monomers to produce conjugated polymers with tailored band gaps and charge transport properties. The introduction of the 3,3'-dimethyl substitution can improve the solubility and processability of these polymers. rsc.org Stille and Suzuki polymerization are common methods for synthesizing such materials.
Furthermore, the bithiophene unit can be integrated into non-polymeric, extended π-systems. This can involve linking it to other chromophores, such as porphyrins, perylene (B46583) diimides, or fullerenes, to create materials for applications in artificial photosynthesis or as non-linear optical materials. The synthesis of these complex architectures requires careful planning of multi-step reaction sequences, often utilizing a series of selective cross-coupling reactions to build up the final structure. The steric hindrance provided by the methyl groups can play a significant role in dictating the final three-dimensional structure and photophysical properties of these hybrid systems.
Sophisticated Spectroscopic and Structural Characterization of 5 Bromo 3,3 Dimethyl 2,2 Bithiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For derivatives of 5-Bromo-3,3'-dimethyl-2,2'-bithiophene, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous confirmation of the atomic connectivity and substitution patterns.
The ¹H NMR spectrum provides critical information about the chemical environment of protons in a molecule. In a typical 3,3'-dimethyl-2,2'-bithiophene (B1582012) derivative, the methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum. The aromatic protons on the thiophene (B33073) rings exhibit characteristic chemical shifts and coupling constants (J-values) that are diagnostic of their relative positions.
For instance, in related 2,2'-bithiophene (B32781) systems, protons on the thiophene rings typically resonate between δ 7.0 and 8.0 ppm. The coupling constants between adjacent protons on a thiophene ring are usually in the range of 3.5 to 5.0 Hz. mdpi.com In this compound, one would expect to observe signals corresponding to the proton at the 4-position, the protons on the second thiophene ring at the 4'- and 5'-positions, and the two methyl groups. The bromine atom causes a downfield shift for adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~ 7.0 - 7.2 | Singlet | - |
| H-4' | ~ 7.0 - 7.3 | Doublet | ~ 5.0 |
| H-5' | ~ 7.3 - 7.6 | Doublet | ~ 5.0 |
| -CH₃ (at C3) | ~ 2.1 - 2.4 | Singlet | - |
Note: This table is predictive, based on data from analogous structures.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene rings are sensitive to the substituents. Carbons bonded to bromine are shifted, and the quaternary carbons where the thiophene rings are joined (C2, C2') and where the methyl groups are attached (C3, C3') have distinct chemical shifts. For 2,2'-bithiophene, carbons adjacent to the sulfur atom typically appear around δ 128 ppm, while the others appear at slightly different shifts. mdpi.com
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would confirm the coupling between the H-4' and H-5' protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). A key feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com
Electron impact (EI) ionization often leads to fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such aromatic systems include the loss of the bromine atom (M-Br)⁺ and the cleavage of methyl groups (M-CH₃)⁺. The stability of the bithiophene core often results in it being a prominent fragment.
Table 2: Expected Mass Spectrometry Data for this compound (C₁₀H₉BrS₂)
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
|---|---|---|---|
| [M]⁺ | 272 | 274 | Molecular Ion |
| [M-CH₃]⁺ | 257 | 259 | Loss of a methyl group |
X-ray Diffraction (XRD) for Single Crystal and Thin Film Structural Determination
For bithiophene derivatives, a key structural parameter is the dihedral angle between the two thiophene rings. This angle is influenced by the substituents at the 3 and 3' positions. In the solid state, the molecule may adopt a planar (syn or anti) or a twisted conformation. For example, the crystal structure of 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) shows a dihedral angle of 47.2(4)° between the planes of the two thiophene rings. nih.gov The methyl groups in this compound would similarly influence this angle due to steric hindrance.
The crystal packing describes how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces and determines the macroscopic properties of the material.
The crystal packing is stabilized by a network of non-covalent intermolecular interactions. In brominated thiophene derivatives, several types of interactions are significant.
Halogen Bonding: The bromine atom can act as a Lewis acid, forming a halogen bond (C-Br···X) with a Lewis base, such as a sulfur or nitrogen atom from a neighboring molecule. These interactions are directional and can play a crucial role in directing the crystal packing. acs.orgresearchgate.net Distances for N···Br interactions have been observed at around 2.99 Å. acs.orgresearchgate.net
π-π Stacking: The planar aromatic rings of the bithiophene units can stack on top of each other, leading to stabilizing π-π interactions. The efficiency of this stacking is influenced by the dihedral angle and the presence of bulky substituents.
Analysis of the crystal structure of related compounds reveals that these weak interactions collectively dictate the supramolecular assembly, influencing properties such as melting point and solubility. acs.orgresearchgate.netrsc.org
Electronic Spectroscopy for Insights into Electronic Structure and Conjugation
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in elucidating the nature of π-conjugated systems. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the energy of this transition is directly related to the extent of conjugation and the electronic influence of substituents.
The UV-Visible absorption spectrum of a conjugated molecule is dominated by the π-π* electronic transition. For the parent compound, 2,2'-bithiophene, the absorption maximum (λmax) is observed around 302 nm in solution. nist.gov The introduction of substituents onto this core structure is expected to modulate the electronic properties and, consequently, the absorption spectrum.
The presence of two electron-donating methyl (-CH₃) groups at the 3 and 3' positions would likely induce a bathochromic (red) shift in the absorption maximum. This effect arises from the positive inductive effect of the alkyl groups, which raises the energy of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO gap. acs.org However, methyl groups at these positions can also introduce steric hindrance, potentially causing a torsion in the dihedral angle between the two thiophene rings. An increased twist would reduce the effective π-conjugation, leading to a hypsochromic (blue) shift. acs.org Spectroscopic studies on 3,3'-substituted bithiophenes have shown they are generally more twisted in their ground state than their 4,4'-analogs. acs.org
The bromine atom at the 5-position is also anticipated to influence the absorption spectrum. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. For bromine, these effects can lead to a slight red shift in the λmax of terthiophene derivatives. mdpi.com Therefore, the cumulative effect of the two methyl groups and the bromine atom on the 2,2'-bithiophene core is predicted to result in a net bathochromic shift compared to the unsubstituted parent molecule.
In the solid state, such as in thin films, the UV-Vis absorption spectrum can provide information on intermolecular organization. The aggregation of π-conjugated molecules can lead to shifts in the absorption spectrum compared to their solution-phase spectra. This phenomenon is often described by exciton (B1674681) coupling theory, where parallel-stacked molecules (H-aggregates) typically exhibit a blue shift, while head-to-tail aligned molecules (J-aggregates) show a red shift. The specific ordering in a film of this compound would determine the nature of this spectral shift.
Table 1: Predicted UV-Visible Absorption Data for this compound
| Feature | Expected Wavelength Range (nm) | Associated Transition | Notes |
|---|
| λmax | 310 - 330 | π-π* | Predicted based on a bathochromic shift from the 2,2'-bithiophene λmax of ~302 nm due to substituent effects. |
Fluorescence spectroscopy probes the radiative decay process from the first excited singlet state (S₁) to the ground state (S₀). While many conjugated molecules are fluorescent, unsubstituted oligothiophenes, including 2,2'-bithiophene, are known to be very weak emitters, exhibiting low fluorescence quantum yields. researchgate.netrsc.orgrsc.org This is often attributed to efficient non-radiative decay pathways, particularly intersystem crossing (ISC) from the S₁ state to the triplet (T₁) state. rsc.org
The substitution pattern on the bithiophene core significantly impacts its emission properties. While certain substitutions can enhance fluorescence, the presence of a bromine atom is expected to further quench the fluorescence of this compound. This is a well-known phenomenon called the "heavy-atom effect," where the heavy bromine atom enhances spin-orbit coupling, which in turn facilitates the spin-forbidden ISC process. This provides a more efficient pathway for the excited state to decay non-radiatively via the triplet state, thus reducing the fluorescence quantum yield. mdpi.com
Therefore, while the molecule will absorb UV light, it is predicted to be a very poor emitter, with most of the absorbed energy being dissipated through non-radiative channels. The emission that does occur would be expected at a longer wavelength than the absorption maximum (a Stokes shift), likely in the near-UV or violet region of the spectrum.
Table 2: Predicted Fluorescence Emission Data for this compound
| Feature | Expected Wavelength Range (nm) | Quantum Yield (ΦF) | Notes |
|---|
| λemission | > 330 | Very Low | Emission is expected to be strongly quenched due to the heavy-atom effect of bromine. |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, etc.). The spectrum provides a rich pattern of absorption bands characteristic of the molecule's structure. For this compound, the IR spectrum would be a superposition of the vibrations from the bithiophene core and the substituent groups.
Key expected vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands in the 3120-3080 cm⁻¹ region, characteristic of C-H bonds on the thiophene rings. iosrjournals.org
Aliphatic C-H Stretching: Bands in the 2980-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
Thiophene Ring C=C Stretching: A series of strong to medium bands typically found between 1550 cm⁻¹ and 1350 cm⁻¹, which are characteristic of the aromatic ring system. iosrjournals.org
CH₃ Bending: Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene rings typically appear in the 850-600 cm⁻¹ region. These can sometimes be weak and couple with other ring modes. iosrjournals.org
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong to medium band in the low-frequency region of the spectrum, generally below 600 cm⁻¹.
Table 3: Predicted Principal Infrared (IR) Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Ring/Substituent |
|---|---|---|
| 3120 - 3080 | C-H Stretch | Thiophene Ring |
| 2980 - 2850 | C-H Stretch | Methyl Groups |
| 1550 - 1350 | C=C Stretch | Thiophene Ring |
| ~1460 | C-H Asymmetric Bend | Methyl Groups |
| ~1375 | C-H Symmetric Bend | Methyl Groups |
| 850 - 600 | C-S Stretch | Thiophene Ring |
Raman spectroscopy is a light-scattering technique that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, making it an excellent tool for studying conjugated systems. mdpi.com
For this compound, the Raman spectrum would be dominated by vibrations of the π-conjugated bithiophene system. The most intense feature in the Raman spectra of oligothiophenes is typically the symmetric C=C stretching mode (often called the "Raman active ethylenic mode"), which appears in the 1450-1550 cm⁻¹ region. mdpi.comnih.gov The exact position of this band is sensitive to the effective conjugation length; a more planar and extended conjugation generally leads to a lower wavenumber.
Other notable Raman active modes would include other thiophene ring stretching and deformation modes, as well as vibrations involving the C-S bonds. The C-Br and C-CH₃ stretching modes would also be Raman active, though likely less intense than the main ring modes. The conformational state of the molecule, specifically the inter-ring dihedral angle, would also influence the Raman spectrum.
Table 4: Predicted Principal Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Notes |
|---|---|---|
| 1550 - 1450 | Symmetric C=C Stretch | Expected to be the most intense band, sensitive to conjugation. |
| 1450 - 1300 | C-C Stretch / Ring Deformation | Multiple bands corresponding to thiophene ring modes. |
| ~1220 | Inter-ring C-C Stretch | Vibration of the bond connecting the two thiophene rings. |
Computational and Theoretical Investigations of 5 Bromo 3,3 Dimethyl 2,2 Bithiophene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic characteristics of conjugated molecules. These methods provide a detailed picture of electron distribution and energy levels, which are critical determinants of a material's semiconductor properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules. irjweb.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the electronic band gap, a key parameter for semiconductor performance. The HOMO-LUMO energy gap reflects the chemical reactivity and the energy required to excite an electron, influencing the material's optical and electronic behavior. irjweb.comnih.gov
For related compounds like 5,5'-Dibromo-2,2'-bithiophene, DFT calculations at the B3LYP/6-311++G** level of theory have been performed to determine these properties. researchgate.net These studies provide a valuable reference for estimating the properties of 5-Bromo-3,3'-dimethyl-2,2'-bithiophene. The presence of electron-donating methyl groups at the 3 and 3' positions is expected to raise the HOMO energy level, while the electron-withdrawing bromine atom at the 5-position would lower it. The interplay of these substituents will ultimately define the final HOMO-LUMO gap. A smaller energy gap generally corresponds to higher chemical reactivity and polarizability. nih.gov
Table 1: Calculated Electronic Properties of a Related Bithiophene Compound
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
|---|
Note: The values for this compound would be expected to differ due to the different substitution pattern.
Global reactivity parameters such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can also be derived from HOMO and LUMO energies to further analyze the molecule's reactivity. irjweb.com
The performance of organic semiconductors is highly dependent on the planarity of the conjugated backbone. nih.gov For bithiophene derivatives, the key conformational feature is the torsional or dihedral angle between the two thiophene (B33073) rings. Ab initio molecular orbital theory has been employed to calculate the gas-phase barrier to internal rotation in 2,2'-bithiophene (B32781) and its methylated derivatives. researchgate.net
These studies reveal that bithiophenes can exist in two quasi-planar conformations: a lower-energy anti conformation (with a 180° angle between sulfur atoms) and a higher-energy syn conformation (0° angle). nsf.gov The energy barrier between these conformations dictates the molecule's flexibility. For this compound, the methyl groups at the 3 and 3' positions introduce steric hindrance, which can significantly affect the torsional potential, potentially raising the energy barrier and influencing the preferred dihedral angle. researchgate.net Full geometry optimization at various fixed torsional angles is necessary to map the potential energy surface and identify the rotational energy barriers. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Prediction
While quantum calculations focus on single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules. rsc.orgmolsimlab.com These simulations can predict how this compound molecules will pack in a solid state, which is critical for charge transport. rsc.org MD simulations model the intermolecular forces, such as van der Waals interactions and π-π stacking, that govern the self-assembly process. By simulating the system over time, researchers can predict the formation of ordered structures like columnar assemblies, which are often beneficial for creating efficient charge transport pathways. rsc.org The accuracy of MD simulations relies on the quality of the force fields used to describe the atomic interactions.
Theoretical Prediction of Spectroscopic Properties
Theoretical methods can accurately predict spectroscopic properties, aiding in material characterization and the interpretation of experimental data. olemiss.edu Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov
For instance, TD-DFT calculations on 5,5'-Dibromo-2,2'-bithiophene predicted a maximum optical absorption at 292 nm. researchgate.net For this compound, a similar calculation would predict its absorption spectrum. The substitution with methyl groups might lead to a slight shift in the absorption wavelength. By using electronic descriptors obtained from low-cost DFT methods, such as orbital energy differences and transition dipole moments, machine learning models can also be trained to predict spectroscopic properties with high accuracy. nih.gov
Structure-Property Relationship Studies through Computational Modeling
A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its functional properties. researchgate.netnih.gov For this compound, computational studies connect its specific structural features to its potential as a semiconductor.
Key relationships explored include:
Substituent Effects : How the electron-donating methyl groups and the electron-withdrawing bromine atom collectively modulate the HOMO-LUMO levels and the band gap.
Conformational Effects : How the torsional angle between the thiophene rings affects π-conjugation and, consequently, the electronic properties. A more planar conformation generally leads to a smaller band gap. nih.gov
Packing and Morphology : How the molecular shape influences intermolecular interactions and solid-state packing, which in turn dictates charge mobility.
By systematically modifying the structure in silico (e.g., changing substituent positions) and recalculating the properties, researchers can develop design principles for optimizing bithiophene-based materials for specific electronic applications. nih.gov
Charge Transport and Mobility Simulations in Organic Semiconductor Models
The ultimate test of an organic semiconductor is its ability to transport charge, quantified by its charge carrier mobility. rsc.org Theoretical models and simulations are essential for predicting this crucial property. nih.gov For high-mobility molecular semiconductors, charge transport can occur via mechanisms that are more complex than simple hopping. rsc.org
Computational approaches to modeling charge transport involve several steps:
Calculating Key Parameters : Quantum chemical methods (like DFT) are used to calculate parameters essential for transport models, such as the reorganization energy (the energy required to deform the molecule upon charge addition/removal) and the electronic coupling (or transfer integral) between adjacent molecules. scielo.br
Applying Transport Models : These parameters are then used in theoretical models to calculate charge hopping rates and ultimately the charge carrier mobility. scielo.br The mobility can be highly dependent on factors like temperature and the strength of the electric field. arxiv.org
Simulations for materials like this compound would aim to predict whether it would function better as a p-type (hole-transporting) or n-type (electron-transporting) semiconductor and to estimate its potential charge mobility, guiding its development for applications in devices like organic field-effect transistors (OFETs). rsc.org
Advanced Applications and Performance in Organic Electronic and Photonic Devices
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are foundational components for next-generation flexible electronics, including displays, sensors, and integrated circuits. nih.govsigmaaldrich.com The performance of an OFET is largely dictated by the charge transport characteristics of the organic semiconductor used as the active layer. nih.gov Polymers based on 2,2'-bithiophene (B32781) are a significant class of materials explored for this purpose.
Polymers incorporating the 2,2'-bithiophene unit have been extensively developed as active layer materials in OFETs. The electronic properties of these polymers can be precisely tuned by chemical modification. For instance, incorporating electron-withdrawing groups can transform the material into an n-type semiconductor. Copolymers containing 3,3′-dicyano-2,2′-bithiophene have been synthesized and demonstrated pure n-channel characteristics with electron mobilities (μe) of approximately 0.3 cm² V⁻¹ s⁻¹. rsc.org
Another powerful strategy is the creation of copolymers that combine bithiophene with other functional units. Bithiophene imide (BTI)-based polymers, for example, have emerged as high-performance n-type semiconductors. By fusing the BTI units to create a more rigid and planar ladder-type polymer (f-BTI2-FT), researchers have achieved a remarkable electron mobility of 1.13 cm² V⁻¹ s⁻¹. nih.gov This performance is a significant improvement over a similar polymer where the BTI units were connected by a single bond (s-BTI2-FT), which showed a mobility of 0.82 cm² V⁻¹ s⁻¹. nih.gov These results highlight the critical role of backbone planarity and intermolecular packing, properties directly influenced by substitutions on the bithiophene core, such as the dimethyl groups in poly(3,3'-dimethyl-2,2'-bithiophene).
| Polymer Class | Key Structural Feature | Predominant Carrier Type | Highest Reported Mobility (cm² V⁻¹ s⁻¹) | Reference |
| Bithiophene Imide Copolymers | Fused BTI Dimer | n-type | 1.13 | nih.gov |
| Bithiophene Imide Copolymers | Single-Bond BTI Dimer | n-type | 0.82 | nih.gov |
| Dicyano-bithiophene Copolymers | 3,3′-dicyano-2,2′-bithiophene unit | n-type | ~0.3 | rsc.org |
| Thienothiophene Copolymers | Thienothiophene unit | p-type | 0.6 | nih.gov |
Enhancing charge carrier mobility is a primary objective in the design of new semiconducting polymers. Several key strategies have been identified that are relevant to polymers derived from 5-Bromo-3,3'-dimethyl-2,2'-bithiophene.
Control of Molecular Weight and Regioregularity : The synthesis of structurally homogenous and defect-free polymers is crucial. rsc.org For bithiophene-imide based polymers, increasing the number-average molecular weight (Mn) was shown to afford more crystalline film microstructures, resulting in a threefold increase in electron mobility from 0.011 cm² V⁻¹ s⁻¹ to 0.038 cm² V⁻¹ s⁻¹. nih.govsemanticscholar.org
Backbone Planarization : A planar polymer backbone facilitates effective π-π stacking, which is essential for efficient intermolecular charge hopping. The substitution at the 3 and 3' positions of the bithiophene unit is a critical factor. While the methyl groups in poly(3,3'-dimethyl-2,2'-bithiophene) may introduce some steric twist to the backbone, other substitutions like fluorine atoms can induce planarity through noncovalent F···S interactions. nih.gov Ring fusion strategies, as seen in ladder-type BTI polymers, represent a highly effective method to enforce planarity and boost mobility. nih.gov
Side-Chain Engineering : The nature of alkyl side chains attached to the polymer backbone can influence solubility, processing, and solid-state morphology. For benzothieno-benzothiophene (BTBT) cored semiconductors, it was found that longer alkyl side-chains can help regulate intrinsic disorder and ultimately lead to enhanced charge-carrier mobility. rsc.org This principle is broadly applicable to other polythiophene-based systems.
Organic Photovoltaics (OPVs) and Solar Cells
The 2,2'-bithiophene unit is a valuable building block for constructing low bandgap polymer donors, which are essential for absorbing a broad range of the solar spectrum. bentham.co.uk The specific substitution on the bithiophene unit can dramatically alter the polymer's electronic energy levels and photovoltaic performance.
A compelling demonstration of this is found in a study comparing two donor-acceptor copolymers. The first, DTBT-2T, used a standard 2,2'-bithiophene unit, while the second, DTBT-2T2F, incorporated a 3,3'-difluoro-2,2'-bithiophene unit. The introduction of fluorine atoms led to enhanced planarity, improved molecular packing, and superior hole mobility. nih.gov When blended with the non-fullerene acceptor L8-BO, the non-fluorinated polymer-based device achieved a power conversion efficiency (PCE) of only 9.71%. In stark contrast, the fluorinated polymer-based device yielded an impressive PCE of 17.03%. nih.gov This more than 75% increase in efficiency underscores the profound impact of substitution at the 3,3'-positions. While not fluorine, the methyl groups in poly(3,3'-dimethyl-2,2'-bithiophene) would similarly influence the polymer's properties and device performance. Furthermore, bithiophene imide-based polymers have been used as alloy-like donors in ternary organic solar cells, achieving remarkable efficiencies exceeding 20.5%. rsc.org
The open-circuit voltage (Voc) of an OPV device is fundamentally related to the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Chemical modifications that lower the donor's HOMO level can lead to a higher Voc.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA cm⁻²) | FF (%) | PCE (%) | Reference |
| DTBT-2T2F (with 3,3'-difluoro-2,2'-bithiophene) | L8-BO | 0.89 | 25.40 | 75.74 | 17.03 | nih.gov |
| DTBT-2T (with 2,2'-bithiophene) | L8-BO | 0.78 | 20.69 | 59.67 | 9.71 | nih.gov |
| PBDT-oTz (thiazolyl-substituted BDT) | BTP-eC9 | 0.83 | 26.41 | 68.56 | 15.02 | nankai.edu.cn |
| P15 (asymmetric BDT homopolymer) | BTP-eC9 | - | 22.04 | 65.87 | 11.5 | nih.govmdpi.com |
Organic Light-Emitting Diodes (OLEDs)
While polythiophenes were among the earliest polymers investigated for light-emitting applications, their use in modern, high-performance OLEDs is less common compared to other classes of materials. Research into polymers specifically derived from this compound for OLED applications is not widely reported in scientific literature.
Emitter Properties and Device Luminescence
Polymers derived from this compound, specifically poly(3,3'-dimethyl-2,2'-bithiophene) (PDMeBTh), exhibit distinct photoluminescent and electroluminescent characteristics. The methyl groups at the 3 and 3' positions induce a significant twist in the polymer backbone, with a calculated inter-ring dihedral angle of 58.1°. sust.edu This steric hindrance disrupts the π-conjugation along the polymer chain, leading to a blue shift in its optical properties compared to more planar polythiophenes.
In its neutral state, PDMeBTh displays an orange-yellow color. sust.edu The disruption of conjugation results in a wider bandgap, which influences its emission spectrum. While specific quantum yield values for polymers derived solely from this compound are not extensively documented in the readily available literature, studies on related polythiophene derivatives show that factors such as regioregularity and the nature of substituents significantly impact luminescence efficiency. For instance, the presence of bromine substituents on the thiophene (B33073) ring is known to affect the fluorescence intensity and quantum yield of polythiophene copolymers.
In the context of organic light-emitting diodes (OLEDs), the electroluminescence of PDMeBTh-based devices demonstrates the potential of this material. An electrochromic device fabricated with PDMeBTh and poly(3,4-ethylenedioxythiophene) (PEDOT) can reversibly switch between orange-yellow and dark blue. sust.edu This device exhibits a light contrast of 27% at 433 nm and 61% at 634 nm, with coloring efficiencies of 403 cm²/C at 433 nm and 577 cm²/C at 634 nm, highlighting its potential for display and smart window applications. sust.edu
Table 1: Electrochromic Device Performance of PDMeBTh
| Property | Value at 433 nm | Value at 634 nm |
|---|---|---|
| Light Contrast | 27% | 61% |
| Coloring Efficiency | 403 cm²/C | 577 cm²/C |
Conductive Polymers and Chemo/Biosensing Applications
The polymerization of this compound leads to the formation of conductive polymers with applications in sensing. The electrical properties of poly(3,3'-dimethyl-2,2'-bithiophene) have been compared to those of poly(3-methylthiophene), with the structural differences influencing the resulting conductivity. mdpi.com
The introduction of functional groups and the inherent electrochemical activity of polythiophenes make them suitable for the development of chemosensors and biosensors. For example, bithiophene-based conjugated microporous polymers have been successfully utilized for the fluorescence sensing of 2,4-dinitrophenol. pkusz.edu.cn While direct applications of PDMeBTh in biosensing are still an emerging area of research, the broader class of polythiophene-based materials has shown significant promise. These polymers can be functionalized to specifically interact with biological targets, leading to measurable changes in their electrical or optical properties. For instance, polythiophene nanowires have been used for DNA recognition, where hybridization events lead to changes in photoluminescence. nih.gov The porous nature of some bithiophene-based polymers also makes them attractive candidates for sensor applications due to their high surface area. pkusz.edu.cn
Integration into Supramolecular Assemblies and Functional Architectures for Tuned Properties
The ability of this compound to be incorporated into larger, well-defined structures is crucial for tuning the properties of the resulting materials. Through techniques like Stille or Suzuki coupling, this monomer can be polymerized with other aromatic units to create copolymers with specific functionalities. The bromine atom provides a reactive site for these cross-coupling reactions, allowing for the precise design of the polymer architecture.
The formation of supramolecular assemblies, where polymer chains interact through non-covalent forces, can significantly influence the material's properties. For instance, the aggregation of polythiophene chains can be controlled by solvent, temperature, or the introduction of specific side chains. This aggregation behavior affects the electronic and photophysical properties of the material. By carefully designing the polymer structure using monomers like this compound, it is possible to control the self-assembly process and create functional architectures with tailored optical and electronic characteristics for advanced applications.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Pathways with Enhanced Regio- and Stereoselectivity
The synthesis of precisely substituted bithiophenes is fundamental to controlling the properties of the resulting materials. Future research will focus on developing more efficient, sustainable, and selective synthetic routes. Current methods often rely on palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, which are effective for forming C-C bonds. ossila.com However, the pursuit of greener chemistry necessitates exploring alternatives that minimize waste and utilize more abundant catalysts.
A key challenge is achieving high regioselectivity, particularly in multi-step syntheses, to ensure the bromine atom is exclusively positioned at the 5-position without side reactions. mdpi.comscienceopen.com Future pathways may involve direct C-H activation, a strategy that avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving atom economy. Enhanced control over reaction conditions will be crucial to prevent bromination at undesired positions on the thiophene (B33073) rings.
Stereoselectivity, in the context of this non-chiral molecule, pertains to controlling the solid-state conformation, specifically the dihedral angle between the two thiophene rings. The methyl groups at the 3 and 3' positions already induce a twisted conformation, which can impact molecular packing and charge transport. Future synthetic strategies could incorporate directing groups or templates during synthesis or processing to favor specific packing motifs, thereby influencing the electronic properties of the final material.
| Synthetic Strategy | Typical Catalyst/Reagents | Advantages | Challenges for Regio-/Stereoselectivity |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | High yields, functional group tolerance | Requires pre-synthesis of boronic acid/ester derivatives. |
| Stille Coupling | Pd Catalyst | Milder conditions than some alternatives | Use of toxic organotin reagents is a major drawback. |
| Direct Lithiation/Bromination | n-BuLi, Brominating Agent (e.g., NBS) | Direct functionalization of the thiophene ring | Controlling the exact position of lithiation can be difficult. mdpi.com |
| Direct C-H Arylation | Pd, Ru, or other metal catalysts | High atom economy, fewer synthetic steps | Achieving high regioselectivity on the bithiophene core is a primary hurdle. |
Exploration of New Derivatization Handles and Strategies for Multifunctional Materials
The bromine atom on 5-Bromo-3,3'-dimethyl-2,2'-bithiophene is a versatile "handle" for derivatization, primarily through cross-coupling reactions. ossila.comossila.com This allows for the extension of the π-conjugated system by attaching other aromatic or functional units, which is a cornerstone of tuning the electronic and optical properties of organic semiconductors.
Future research will move beyond simple extension of conjugation to the introduction of new derivatization handles. For instance, synthetic protocols could be developed to incorporate orthogonal reactive sites, such as aldehydes, boronic esters, or alkynes, onto the bithiophene core. researchgate.net This would enable the creation of multifunctional materials where, for example, one part of the molecule is responsible for charge transport, while another part provides sensing capabilities or facilitates self-assembly.
These strategies will allow for the design of materials with tailored properties for specific applications. By attaching electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be precisely controlled to optimize performance in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. ossila.comnih.gov
Advanced In Situ and Operando Characterization Techniques for Dynamic Processes
To bridge the gap between molecular design and device performance, it is essential to understand how these materials behave under actual operating conditions. Advanced characterization techniques that can probe dynamic processes in situ (in a controlled environment) and operando (while the device is functioning) are critical.
Future research will increasingly employ these methods to study materials derived from this compound. For example, spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, can be used to monitor the formation of charge carriers (polarons and bipolarons) as the material is doped and de-doped. researchgate.net This provides direct insight into the electronic structure and stability of the material in its charged states.
For thin-film devices, operando techniques such as grazing-incidence X-ray diffraction (GIXD) can reveal changes in the molecular packing and crystallinity of the semiconductor layer while a voltage is applied to a transistor. This information is invaluable for understanding charge transport mechanisms and identifying potential failure modes, such as morphological degradation over time. These techniques are crucial for understanding processes like in operando electropolymerization, which is relevant for creating evolvable electronic systems. diva-portal.org
Multiscale Computational Modeling for Comprehensive Device Performance Prediction
Computational modeling is an indispensable tool for accelerating the materials discovery cycle. For compounds like this compound, future research will leverage multiscale modeling to create a comprehensive picture from the single molecule to the full device.
Quantum Mechanical Level: Using Density Functional Theory (DFT), researchers can predict the fundamental electronic properties of new derivatives, such as their HOMO/LUMO energy levels, ionization potential, electron affinity, and absorption spectra. researchgate.net This allows for rapid virtual screening of candidate molecules before committing to complex synthesis.
Molecular Dynamics Level: At a larger scale, molecular dynamics (MD) simulations can predict how these molecules will self-assemble in the solid state. These simulations provide insights into the thin-film morphology, molecular packing, and the degree of crystalline order, which are all critical factors for efficient charge transport.
Device Physics Level: The parameters obtained from the molecular and morphological simulations can then be fed into device-level models. These models can simulate charge injection, transport, and collection within a device structure, ultimately predicting key performance metrics like charge carrier mobility and the current-voltage characteristics of a transistor. researchgate.net
This integrated computational approach will enable a more predictive and rational design of materials, reducing the reliance on trial-and-error experimentation.
Rational Design Principles for Next-Generation Organic Electronic Materials
The ultimate goal is to establish clear, reliable design principles that link molecular structure to material function and device performance. rsc.orgcmu.edu The this compound framework is an excellent platform for developing and testing these principles.
Future research will systematically investigate how modifications to this core structure affect final properties. This involves creating libraries of compounds where specific molecular features are varied in a controlled manner. For instance, the length and branching of the alkyl chains (replacing the methyl groups) can be altered to fine-tune solubility and solid-state packing. The bromine can be used as an anchor point to attach a variety of π-systems to modulate the optical bandgap and energy levels. ossila.com
By combining systematic synthesis with advanced characterization and computational modeling, a set of robust structure-property relationships can be established. These principles will guide the de novo design of next-generation materials with performance characteristics tailored for specific applications, from high-mobility transistors to efficient solar cells. researchgate.net
| Design Principle | Structural Modification on Bithiophene Core | Predicted Effect on Material Property | Target Application |
| Energy Level Tuning | Replace -Br with electron-withdrawing groups (e.g., via Suzuki coupling). | Lowers HOMO level, improving ambient stability. | p-type OFETs |
| Solubility & Processability | Replace -CH₃ groups with longer, branched alkyl chains. | Increases solubility in organic solvents for solution processing. | Printable Electronics |
| Bandgap Engineering | Couple the -Br site with extended aromatic systems. | Narrows the optical bandgap, shifting absorption to longer wavelengths. | Organic Photovoltaics (OPVs) |
| Molecular Packing Control | Introduce fluorine atoms on the thiophene backbone. | Can induce more planar backbone conformations and closer packing via F-S interactions. ossila.com | High-Mobility OFETs |
Interdisciplinary Research at the Interface of Organic Chemistry, Nanoscience, and Device Physics
Realizing the full potential of materials derived from this compound will require a deeply interdisciplinary approach. The traditional silos of academic disciplines are insufficient to tackle the complex challenges of developing next-generation organic electronics.
Organic Chemistry: Provides the foundational expertise in designing and executing the synthesis of novel molecules with atomic precision. cmu.edu
Nanoscience and Materials Science: Focuses on understanding and controlling how these molecules assemble into well-ordered thin films. This includes developing advanced processing techniques to control morphology at the nanoscale.
Device Physics and Engineering: Involves fabricating these materials into functional devices, characterizing their performance, and elucidating the underlying physical principles of their operation. rug.nl
Future breakthroughs will emerge from collaborative efforts where chemists, physicists, and materials scientists work in concert. For example, a device physicist might identify charge trapping at the semiconductor-dielectric interface as a key limitation. This feedback can guide a materials scientist to modify the thin-film deposition process and a chemist to redesign the molecule with side chains that promote a more favorable orientation at that interface. This synergistic approach is essential for translating molecular innovation into tangible technological advancements. nih.govuberresearch.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
